4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane
Description
4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane is a brominated dioxolane derivative characterized by a 2,2-dimethyl-1,3-dioxolane core substituted with a (3-bromo-4-methylphenoxy)methyl group.
Properties
IUPAC Name |
4-[(3-bromo-4-methylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-9-4-5-10(6-12(9)14)15-7-11-8-16-13(2,3)17-11/h4-6,11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQLWAFXVNJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2COC(O2)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common route includes the bromination of 4-methylphenol to introduce the bromine atom, followed by the formation of the phenoxy group. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Key Structural Features :
- Dioxolane core : A five-membered 1,3-dioxolane ring with geminal methyl groups (2,2-dimethyl) enhances steric protection and stability .
The following table compares 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane with structurally related dioxolane derivatives based on synthesis, properties, and applications:
Key Comparative Insights :
Reactivity and Functionalization: The bromine atom in 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane enables cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-halogenated analogs like 4-(n-tetradecyloxymethyl)-dioxolane . Azide-containing derivatives (e.g., 4-(azidomethyl)-dioxolane) are tailored for click chemistry, whereas the target compound’s bromine supports nucleophilic substitutions .
Lipophilicity and Bioactivity: Brominated and chlorinated dioxolanes (e.g., 2-(bromomethyl)-dioxolane in ) exhibit higher logP values (~5.1) compared to non-halogenated variants, suggesting enhanced cell membrane penetration for bioactive molecules. The methylphenoxy group in the target compound may confer phytotoxic or antifungal activity, akin to triazole derivatives synthesized from 4-(azidomethyl)-dioxolane .
Synthetic Versatility: Dioxolanes with ether linkages (e.g., benzyloxy or hexynyloxy groups) are widely used as intermediates in natural product synthesis, as seen in marine macrolides . The target compound’s synthesis likely parallels methods for 4-(benzyloxymethyl)-dioxolane, involving NaH-mediated alkylation of phenols .
Physical Properties :
- Volatility decreases with larger substituents: 2,2-dimethyl-1,3-dioxolane (unsubstituted) has a boiling point of ~90°C, while brominated derivatives are expected to exceed 200°C .
- Crystallinity varies; for example, pyrimidine-dioxolane hybrids in exhibit defined melting points (e.g., 178–185°C), whereas alkylated dioxolanes are often oils .
Biological Activity
Molecular Formula
- Molecular Formula : C13H17BrO3
- CAS Number : 164513-48-8
Structural Characteristics
The compound features a dioxolane ring, which is known for its stability and potential as a pharmacophore in medicinal chemistry. The presence of the bromo and methylphenoxy groups may influence its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that phenoxy derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Cytotoxicity
In vitro studies have been conducted to assess the cytotoxic effects of 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 15 | Apoptosis induction via mitochondrial pathway |
| Jurkat (T-cell) | 20 | Cell cycle arrest at G1 phase |
| HT29 (colon) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related phenoxy compounds against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : The bromo group may enhance interactions with specific cellular targets leading to programmed cell death.
- Cell Cycle Regulation : The dioxolane structure can influence signaling pathways related to cell cycle progression.
Structure-Activity Relationship (SAR)
Studies have established that modifications in the phenyl ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups can enhance cytotoxicity by increasing the compound's reactivity towards cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
